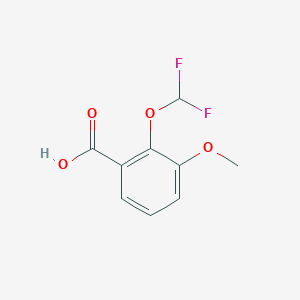

2-(Difluoromethoxy)-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-6-4-2-3-5(8(12)13)7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSBERKHOFDDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy 3 Methoxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The susceptibility of the benzene (B151609) ring in 2-(Difluoromethoxy)-3-methoxybenzoic acid to substitution reactions is complex due to the competing electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this reaction are dictated by the existing substituents.

-OCH₃ Group (Methoxy): The methoxy (B1213986) group is a powerful activating group and an ortho, para-director. youtube.comlibretexts.orgorganicchemistrytutor.com It donates electron density to the ring through a resonance effect, making the positions ortho (C4) and para (C6) to it more nucleophilic and thus more susceptible to electrophilic attack.

-COOH Group (Carboxyl): The carboxyl group is a deactivating group and a meta-director. numberanalytics.comyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, slowing down the rate of EAS and directing incoming electrophiles to the position meta to it (C5).

-OCHF₂ Group (Difluoromethoxy): The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This makes it a deactivating group. mdpi.com Its directing effect is less straightforward than classical activating or deactivating groups, but its strong inductive withdrawal reduces the electron density of the entire ring, making electrophilic substitution more difficult.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and the presence of a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

In this compound, the ring is made electron-poor by the -COOH and -OCHF₂ groups. However, it lacks a conventional leaving group like a halide. Under forcing conditions with a very strong nucleophile, displacement of the methoxy or difluoromethoxy group could theoretically occur, though such reactions are uncommon for alkoxy groups without additional activation. researchgate.net The presence of multiple electron-withdrawing groups makes the ring susceptible in principle, but the lack of a good leaving group makes SNAr pathways unlikely under standard conditions.

Functional Group Reactivity of the Carboxyl Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations to produce derivatives such as esters, amides, and alcohols.

Esterification of the carboxyl group is a common derivatization reaction. For a substituted benzoic acid like the title compound, which has a substituent at the ortho position (the difluoromethoxy group), steric hindrance can influence the reaction rate. acs.orgresearchgate.net

Standard methods for esterification are applicable:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol). While effective, the equilibrium nature of the reaction requires removal of water or use of a large excess of the alcohol to achieve high yields. libretexts.org

Reaction with Alkyl Halides: The carboxylate salt, formed by deprotonating the acid with a base (e.g., Na₂CO₃, K₂CO₃), can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester.

Use of Coupling Agents: Reagents that activate the carboxylic acid, such as carbodiimides, can facilitate ester formation under mild conditions, which is particularly useful for sterically hindered substrates. organic-chemistry.orggoogle.com

| Method | Typical Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Polar aprotic solvent (e.g., DMF, Acetone) |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Alcohol | Aprotic solvent, room temperature |

The synthesis of amides and related derivatives from carboxylic acids is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine or hydrazine (B178648). nih.gov

Common strategies include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine or hydrazine to form the amide or acyl hydrazide.

Peptide Coupling Agents: A wide variety of coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. These reagents activate the carboxyl group in situ. This is often the preferred method as it avoids the harsh conditions of acyl chloride formation. researchgate.netgoogle.comgoogle.com

| Coupling Agent | Abbreviation | Typical Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea |

The carboxyl group of benzoic acids can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. quora.com

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). pearson.comdoubtnut.comdoubtnut.comtestbook.com The reaction is typically carried out in an anhydrous ether solvent (e.g., diethyl ether, THF), followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol, (2-(difluoromethoxy)-3-methoxyphenyl)methanol. The methoxy and difluoromethoxy groups are stable under these reducing conditions.

Reactivity of the Difluoromethoxy and Methoxy Substituents

The ether linkages in the methoxy and difluoromethoxy groups are generally stable. However, the fluorine substitution significantly alters the properties and reactivity of the difluoromethoxy group compared to its non-fluorinated counterpart.

The difluoromethoxy (-OCHF₂) group is recognized for its exceptional chemical and metabolic stability. It is often used in medicinal chemistry as a bioisostere for a methoxy group to block metabolic O-demethylation pathways. researchgate.netspringernature.comnih.gov

Chemical Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -OCHF₂ group highly resistant to chemical degradation under many reaction conditions, including those used for the reduction of the carboxyl group or other aromatic ring transformations. mdpi.com It is generally stable to both acidic and basic conditions that might cleave a simple methyl ether.

Metabolic Stability: In biological systems, a primary metabolic pathway for aryl methyl ethers is oxidative O-demethylation by cytochrome P450 enzymes. The replacement of the methyl hydrogens with fluorine atoms prevents this oxidation, dramatically increasing the metabolic half-life of compounds containing this moiety. researchgate.netspringernature.com

Potential Transformations: While highly stable, transformations of the -OCHF₂ group are not impossible but require specific and often harsh reagents. Direct cleavage of the C-F or C-O bonds is difficult. The group is generally considered a robust and inert functional group throughout multi-step synthetic sequences. nih.gov

Oxidation Pathways of the Methoxy Group

The methoxy group (-OCH₃) is a common functional group in aromatic compounds and its oxidation, typically leading to demethylation to a hydroxyl group, is a significant transformation. researchgate.netchem-station.com While direct oxidation of the methoxy group in this compound has not been extensively documented in dedicated studies, the general principles of aromatic methoxy group oxidation provide insight into its likely pathways.

Oxidative demethylation of aromatic methoxy groups can be achieved under various conditions, often involving harsh reagents such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). chem-station.comtandfonline.com These reactions typically proceed via protonation of the ether oxygen followed by nucleophilic attack on the methyl group. chem-station.comrsc.org For instance, treatment with 47% HBr at elevated temperatures is a common method for cleaving aryl methyl ethers. chem-station.com

The presence of multiple substituents on the benzene ring, as in this compound, can influence the selectivity of such reactions. The electronic nature of the other substituents can affect the electron density on the methoxy oxygen, thereby modulating its reactivity. However, in many cases, selective demethylation of one methoxy group in the presence of others can be challenging. tandfonline.com

In the context of lignin-derived aromatic compounds, which are rich in methoxy groups, significant research has been conducted on developing efficient demethylation methods under milder conditions. researchgate.netrsc.org These approaches are crucial for the valorization of biomass.

It is important to note that under strong oxidizing conditions, other parts of the molecule could also be affected. For instance, benzylic positions are susceptible to oxidation to carboxylic acids. libretexts.orgyoutube.com However, in this compound, there are no benzylic protons, making the methoxy group a more likely site for oxidation under specific conditions.

The potential oxidation products of the methoxy group in this compound would be 2-(difluoromethoxy)-3-hydroxybenzoic acid. The regioselectivity of this reaction, should it be performed on a molecule with multiple methoxy groups, would depend on the specific reagents and reaction conditions employed.

Influence of Substituent Electronic Properties on Reactivity

The reactivity of a substituted benzoic acid is significantly influenced by the electronic properties of its substituents, which can be broadly categorized as electron-donating or electron-withdrawing. libretexts.orgnumberanalytics.com These effects are transmitted through the aromatic ring via inductive and resonance effects, altering the electron density at the carboxylic acid group and influencing its acidity (pKa). libretexts.orgdoubtnut.com

In this compound, we have three key substituents to consider: the difluoromethoxy group (-OCF₂H), the methoxy group (-OCH₃), and the carboxylic acid group (-COOH).

The methoxy group is generally considered an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the benzene ring. However, it also exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. doubtnut.com

The difluoromethoxy group is more complex. The presence of two highly electronegative fluorine atoms significantly increases the inductive electron-withdrawing nature of this group compared to a methoxy group. Recent studies on the related difluoro(methoxy)methyl group (CF₂OCH₃) have shown it to be a moderately electron-withdrawing substituent through both inductive (σI) and resonance (σR) effects. nuph.edu.uanuph.edu.ua It is reasonable to infer that the difluoromethoxy group (-OCF₂H) will also behave as an electron-withdrawing group, primarily due to the strong inductive effect of the fluorine atoms. The hydrogen bond donor capacity of the C-H bond in the difluoromethyl group has also been noted. acs.org

The carboxylic acid group is a deactivating, electron-withdrawing group. libretexts.org

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on Acidity |

| Methoxy (-OCH₃) | Weakly withdrawing | Strongly donating | Decreases acidity (pKa increases) |

| Difluoromethoxy (-OCF₂H) | Strongly withdrawing | Likely weakly withdrawing | Increases acidity (pKa decreases) |

This table is based on general principles and data for related functional groups.

The position of the substituents is also crucial. In this case, both groups are ortho and meta to the carboxylic acid, respectively. The ortho position allows for strong inductive and potential steric effects, while the meta position primarily exerts an inductive effect.

Intramolecular Interactions and Their Impact on Reactivity

The spatial arrangement of the substituents in this compound allows for potential intramolecular interactions that can significantly influence its conformation and reactivity. The proximity of the 2-difluoromethoxy and 3-methoxy groups to the carboxylic acid function is of particular importance.

One of the most significant phenomena in ortho-substituted benzoic acids is the "ortho effect." wikipedia.orgquora.comkhanacademy.org This effect generally leads to an increase in the acidity of ortho-substituted benzoic acids, regardless of whether the substituent is electron-donating or electron-withdrawing. wikipedia.orgyoutube.com This is often attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring. wikipedia.orgyoutube.com This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the parent benzoic acid, destabilizes the carboxylate anion. By inhibiting this resonance, the ortho substituent stabilizes the conjugate base, thereby increasing acidity.

In this compound, the 2-difluoromethoxy group is in a position to exert this steric effect.

Furthermore, the potential for intramolecular hydrogen bonding exists. In many ortho-substituted benzoic acids, such as 2-hydroxybenzoic acid, an intramolecular hydrogen bond can form between the ortho substituent and the carboxylic acid group. nih.govchemistryguru.com.sgnih.gov In the case of this compound, a hydrogen bond could potentially form between the hydrogen of the carboxylic acid and the oxygen of the 2-difluoromethoxy group. The presence of the electronegative fluorine atoms might influence the basicity of this oxygen and the strength of such an interaction.

Computational studies on substituted benzoic acids have been instrumental in understanding these intramolecular interactions and their energetic consequences. nih.govresearchgate.net The conformation of the molecule, particularly the dihedral angle between the carboxylic acid group and the benzene ring, is a key determinant of its reactivity.

The interplay of these through-space interactions, including steric hindrance and potential hydrogen bonding, alongside the through-bond electronic effects, creates a complex reactivity profile for this compound. nih.gov These intramolecular forces can influence not only the acidity of the carboxylic acid but also the accessibility of the different functional groups to reagents, thereby affecting the pathways of reactions such as the oxidation of the methoxy group.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations offer a powerful approach to model the behavior of molecules and predict their reactivity. By solving the Schrödinger equation in an approximate manner, DFT can determine the electronic structure of molecules, from which various properties, including geometries, energies, and reaction barriers, can be derived. These theoretical investigations are crucial for understanding the nuanced mechanisms of reactions involving fluorinated benzoic acids.

A primary application of DFT in mechanistic chemistry is the computation of reaction energy profiles. These profiles map the potential energy of a system as it transforms from reactants to products, revealing the energies of intermediates and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation barrier and, consequently, the reaction rate.

For a reaction involving 2-(difluoromethoxy)-3-methoxybenzoic acid, such as a decarboxylative coupling, DFT can be used to locate the geometry of the transition state and calculate its energy. For example, in a hypothetical reaction pathway, the calculated energy barriers can help determine the rate-determining step.

Interactive Table: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction Pathway

| Step | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product Complex (kcal/mol) | Activation Energy (kcal/mol) |

| Coordination | 0.0 | 5.2 | -10.1 | 5.2 |

| Decarboxylation | -10.1 | 15.7 | -5.4 | 25.8 |

| Functionalization | -5.4 | 8.3 | -25.6 | 13.7 |

Note: Data are illustrative and represent typical values obtained from DFT calculations for similar systems.

The introduction of fluorine atoms often involves radical intermediates. DFT is particularly useful for studying these open-shell species. In the context of decarboxylative fluorination of benzoic acids, a proposed mechanism involves the formation of an aryl radical after the loss of carbon dioxide. organic-chemistry.orgnih.gov DFT calculations can provide evidence for such pathways by:

Calculating the energy required for the homolytic cleavage of bonds to form radicals.

Determining the stability of the resulting radical intermediates.

Mapping the potential energy surface for the reaction of the aryl radical with a fluorine source.

Recent studies on benzoic acids have explored photoinduced ligand-to-metal charge transfer (LMCT) processes that lead to radical decarboxylation. organic-chemistry.orgresearchgate.net DFT calculations support these mechanisms by showing that the formation of an aryl carboxyl radical is energetically feasible under photolytic conditions. researchgate.net

DFT calculations can model the deprotonation of the carboxylic acid group, a crucial initial step in many of its reactions. The acidity (pKa) can be estimated, and the interaction of the resulting carboxylate with other reagents, such as a metal catalyst, can be analyzed.

Furthermore, DFT provides detailed information on bond dissociation energies (BDEs). For radical cleavage events, such as the extrusion of CO2 from a carboxyl radical, DFT can calculate the C-C bond BDE to predict the facility of this step. For the 2-(difluoromethoxy)-3-methoxyphenylcarboxyl radical, the calculated BDE would indicate how readily it undergoes decarboxylation to form the corresponding aryl radical.

Mechanistic Probes for Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and computational studies are vital for unraveling the intricate steps of catalytic cycles. nih.gov For reactions involving derivatives of this compound, such as the corresponding aryl halide in a cross-coupling reaction, DFT can elucidate the fundamental steps of the catalytic process.

Oxidative addition and reductive elimination are two key elementary steps in many catalytic cycles. umb.edulibretexts.org In oxidative addition, a metal center inserts into a substrate bond (e.g., a C-X bond), increasing its oxidation state. libretexts.org Reductive elimination is the reverse process, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state. libretexts.org

DFT can model these steps by:

Calculating the activation barriers for the oxidative addition of an aryl halide to a low-valent metal complex (e.g., Pd(0) or Ni(0)).

Determining the geometry of the resulting higher-valent organometallic intermediate.

Modeling the subsequent reductive elimination step to form the final product, which is often the rate-determining step. nih.gov

The energies obtained help to understand catalyst efficiency and selectivity.

Interactive Table: Illustrative DFT Data for Oxidative Addition/Reductive Elimination

| Reaction Step | Metal Complex | Substrate/Product | Process | Activation Energy (kcal/mol) |

| Forward Reaction | Pd(PPh3)2 | Aryl-Br | Oxidative Addition | 12.5 |

| Reverse Reaction | Aryl-Pd(II)-Br(PPh3)2 | - | Reductive Elimination | 35.8 |

| Product Formation | Aryl-Pd(II)-R(PPh3)2 | Aryl-R | Reductive Elimination | 18.2 |

Note: Data are illustrative and represent typical values obtained from DFT calculations for similar catalytic systems.

Some transition metal-catalyzed reactions proceed not through two-electron pathways (like concerted oxidative addition) but via single electron transfer (SET) mechanisms, which involve radical intermediates. DFT calculations can help distinguish between these pathways. For instance, in a copper-catalyzed reaction, an SET event from the catalyst to the substrate could generate a radical anion. DFT can calculate the thermodynamic feasibility of such an electron transfer and trace the subsequent radical propagation steps. Mechanistic studies on related systems have shown that a photoinduced ligand-to-metal charge transfer (LMCT) can initiate a radical process, a pathway that can be computationally modeled. organic-chemistry.orgresearchgate.net

Halogen-Atom Transfer Mechanisms

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry, often involving the transfer of a halogen atom from an organic halide to a radical species. In the context of this compound, a hypothetical XAT reaction would involve the abstraction of a fluorine atom from the difluoromethoxy group. However, the C-F bond is the strongest carbon-halogen bond, making such a transfer energetically demanding.

Computational studies on similar fluorinated compounds can provide insights into the feasibility of such a mechanism. The high bond dissociation energy (BDE) of the C-F bond in a difluoromethyl group attached to an aromatic ring suggests that a direct halogen-atom transfer would require a highly reactive radical initiator and harsh reaction conditions.

The mechanism would likely proceed through the formation of an initial radical, which would then need to overcome a significant activation barrier to abstract a fluorine atom. Theoretical calculations on related systems indicate that alternative reaction pathways, such as those involving the aromatic ring or other functional groups, may be more favorable. For instance, radical addition to the benzene (B151609) ring is a common pathway in reactions involving aryl compounds.

It is important to note that without specific experimental or high-level computational data for this compound, any discussion of halogen-atom transfer mechanisms remains speculative. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group would also influence the electronic environment of the molecule and, consequently, its reactivity in radical reactions.

Conformational Analysis and Intermolecular Interactions

The conformational preferences and intermolecular interactions of this compound are dictated by the interplay of its functional groups, particularly the ortho-substituted carboxylic acid, methoxy, and difluoromethoxy groups.

Intramolecular Hydrogen Bonding Effects on Structure and Reactivity

A key feature of this compound is the potential for intramolecular hydrogen bonding. The proximity of the carboxylic acid group to the 2-difluoromethoxy and 3-methoxy groups allows for the formation of a hydrogen bond between the carboxylic proton and the oxygen atom of one of the adjacent ether groups.

Computational studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds can significantly influence the molecule's conformation and reactivity. mdpi.com In the case of 2-methoxybenzoic acid, an intramolecular hydrogen bond between the carboxylic acid proton and the methoxy oxygen is known to stabilize a planar conformation. This interaction can affect the acidity of the carboxylic acid and its reactivity in chemical transformations.

For this compound, two primary intramolecular hydrogen bonding interactions are possible: one with the oxygen of the 2-difluoromethoxy group and another with the oxygen of the 3-methoxy group. The relative strengths of these hydrogen bonds would be influenced by the electronic effects of the fluorine atoms. The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group would reduce the basicity of the adjacent oxygen, potentially weakening its ability to accept a hydrogen bond compared to the oxygen of the methoxy group.

The presence of such intramolecular hydrogen bonds would be expected to lock the molecule into a more rigid, planar conformation, which in turn would influence its crystal packing and interactions with other molecules.

π-π Stacking Interactions in Solid-State Structures

While a crystal structure for this compound is not publicly available, analysis of related substituted benzoic acids can provide insights into potential packing motifs. The presence of multiple substituents on the benzene ring will influence the geometry of π-π stacking. Offset-stacked or T-shaped arrangements are common in substituted aromatics to minimize steric hindrance and optimize electrostatic interactions.

The electron-donating methoxy group and the electron-withdrawing difluoromethoxy and carboxylic acid groups create a complex electronic distribution on the aromatic ring. This can lead to specific electrostatic interactions that favor particular stacking arrangements. For example, regions of positive electrostatic potential on one molecule may align with regions of negative electrostatic potential on a neighboring molecule.

Computational modeling can predict the likely crystal packing and the nature of the π-π stacking interactions. Such models would consider the balance between van der Waals forces, electrostatic interactions, and the steric demands of the substituents.

Below is a hypothetical data table summarizing the potential intermolecular interactions based on the analysis of similar compounds.

| Interaction Type | Potential Participating Groups | Estimated Energy (kcal/mol) | Notes |

| Intramolecular H-Bond | -COOH and 3-OCH₃ | -3 to -6 | Likely to be the dominant intramolecular interaction, leading to a planar conformation. |

| Intramolecular H-Bond | -COOH and 2-OCHF₂ | -1 to -3 | Weaker than the H-bond with the methoxy group due to the electron-withdrawing fluorine atoms. |

| π-π Stacking | Benzene rings | -2 to -5 | Likely to be offset or T-shaped due to steric hindrance from the ortho and meta substituents. |

| Dimerization via H-Bonding | -COOH and -COOH of another molecule | -8 to -15 | A common motif in the crystal structures of carboxylic acids, but may be sterically hindered. |

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Target Synthesis

2-(Difluoromethoxy)-3-methoxybenzoic acid and its structural isomers serve as crucial precursors in the synthesis of high-value pharmaceutical agents. The presence of the difluoromethoxy and methoxy (B1213986) groups on the benzoic acid core provides a scaffold that can be elaborated into a variety of therapeutic agents.

Role in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD). The chemical architecture of many potent PDE4 inhibitors features a substituted catechol ether moiety. A closely related analogue of the title compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a pivotal intermediate in the synthesis of the selective PDE4 inhibitor, Roflumilast. nih.govgoogle.com

Roflumilast is formally a benzamide (B126) resulting from the condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloropyridin-4-amine. nih.gov The synthesis of this key benzoic acid intermediate involves several steps, often starting from simpler phenols and introducing the cyclopropylmethoxy and difluoromethoxy groups sequentially. google.comgoogle.com The difluoromethoxy group, in particular, is crucial for the drug's activity and pharmacokinetic profile.

Given the established role of its isomer in the synthesis of Roflumilast, it is evident that this compound is a valuable precursor for the generation of novel PDE4 inhibitors. The specific arrangement of the difluoromethoxy and methoxy groups in this compound offers a unique substitution pattern for chemists to explore in the design of new PDE4 inhibitors with potentially different selectivity and pharmacological properties.

Application in Quinolone Medicament Synthesis

The quinolone and fluoroquinolone class of antibiotics are synthetic antibacterial agents with a broad spectrum of activity. nih.gov A key strategy in the development of new quinolone derivatives is the modification of the N-1 substituent of the quinolone core. Research has demonstrated the successful incorporation of difluoromethoxyphenyl moieties at this position, where the difluoromethoxy group acts as a bioisostere for a halogen atom. nih.gov

The synthesis of N-1-(difluoromethoxyphenyl)quinolone-3-carboxylic acids has been reported, highlighting the utility of difluoromethoxy-substituted anilines as starting materials. nih.gov These anilines can be prepared from the corresponding benzoic acids, positioning this compound as a potential precursor for a specific class of quinolone antibiotics. The conversion of the carboxylic acid to an amino group would provide the necessary aniline (B41778) intermediate for incorporation into the quinolone scaffold. The presence of both a difluoromethoxy and a methoxy group on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting quinolone, which can influence its antibacterial activity and spectrum.

Modular Building Block for Novel Compound Derivatization

The structure of this compound makes it an excellent modular building block for the synthesis of novel compound libraries. The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction to an alcohol or conversion to an amine. These transformations allow for the coupling of the difluoromethoxy- and methoxy-substituted phenyl ring to a diverse array of other molecular fragments.

The incorporation of the difluoromethoxy group is a desirable strategy in drug discovery to modulate the physicochemical properties of a parent compound. nih.gov This group can enhance metabolic stability by blocking sites of oxidative metabolism and can also influence lipophilicity and cell membrane permeability. By using this compound as a starting point, chemists can systematically explore the impact of this fluoroalkyl ether on the biological activity of a wide range of compound classes. For instance, the derivatization of this benzoic acid can lead to novel esters and amides with potential applications in various therapeutic areas. researchgate.net

Development of Advanced Organic Scaffolds Bearing Fluoroalkyl Ethers

Fluoroalkyl ethers, such as the difluoromethoxy group, are increasingly being incorporated into advanced organic scaffolds to create molecules with unique conformational properties and biological activities. The difluoromethoxy group can participate in weak hydrogen bonding and can influence the conformation of the molecule, which can be critical for binding to biological targets. bham.ac.uk

This compound serves as a foundational component for the construction of more complex, three-dimensional scaffolds that feature the difluoromethoxy moiety. The benzoic acid can be used in multi-step synthetic sequences to build heterocyclic systems or other complex carbocyclic frameworks. The presence of the fluoroalkyl ether from an early stage in the synthesis ensures its incorporation into the final target scaffold. This approach is valuable in the development of new chemical entities for drug discovery, where the exploration of novel chemical space is a primary objective. The synthesis of various difluoromethoxylated compounds, often facilitated by modern synthetic methods like visible-light photoredox catalysis, underscores the growing importance of building blocks like this compound in accessing these advanced scaffolds. nih.gov

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are fundamental to confirming the molecular structure of "2-(Difluoromethoxy)-3-methoxybenzoic acid". Advanced applications of these techniques allow for unambiguous assignment of substituent positions and can be used to probe reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Substituent Location

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in "this compound". While basic ¹H and ¹³C NMR spectra confirm the presence of key functional groups, more advanced analyses are required for definitive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of an aromatic compound is highly sensitive to the electronic effects of its substituents. For "this compound", the aromatic region would display signals for the three adjacent protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are diagnostic of their relative positions. The difluoromethoxy group (-OCF₂H) typically exerts a moderate electron-withdrawing effect, while the methoxy (B1213986) group (-OCH₃) is electron-donating. nbuv.gov.ua Aromatic protons generally appear in the 6.5-8.5 ppm range. orgchemboulder.com The proton of the -OCF₂H group itself would appear as a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the difluoromethoxy group is particularly informative, appearing as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents, allowing for confirmation of their placement. For example, carbons directly attached to oxygen atoms (C2 and C3) would be shifted downfield.

To definitively assign the substituent locations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between protons and carbons, allowing for a complete and unambiguous mapping of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on general principles and data for analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~11-13 | Singlet (broad) | - |

| Ar-H (C6-H) | ~7.8-8.0 | Doublet of doublets | Jortho ≈ 7-9, Jmeta ≈ 1-2 |

| Ar-H (C4-H) | ~7.2-7.4 | Triplet | Jortho ≈ 7-9 |

| Ar-H (C5-H) | ~7.1-7.3 | Doublet of doublets | Jortho ≈ 7-9, Jmeta ≈ 1-2 |

| OCF₂H | ~6.5-7.0 | Triplet | JHF ≈ 70-75 |

| OCH₃ | ~3.9-4.1 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on general principles and data for analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C=O | ~165-170 | Singlet |

| C1 (Ar-C-COOH) | ~125-130 | Singlet |

| C2 (Ar-C-OCF₂H) | ~145-150 | Triplet |

| C3 (Ar-C-OCH₃) | ~155-160 | Singlet |

| C4 (Ar-CH) | ~115-120 | Singlet |

| C5 (Ar-CH) | ~120-125 | Singlet |

| C6 (Ar-CH) | ~128-132 | Singlet |

| OCF₂H | ~115-120 | Triplet |

Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., Intermediate Detection)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₈F₂O₄. uni.lu

Beyond molecular weight determination, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming mechanistic pathways in its synthesis. By analyzing the reaction mixture at various time points, it is possible to detect and identify key reaction intermediates, even if they are transient and present in low concentrations. For instance, in a nucleophilic aromatic substitution reaction to introduce the difluoromethoxy group, LC-MS could be used to monitor the disappearance of the starting material and the appearance of the product, as well as any partially reacted intermediates. The fragmentation pattern observed in the mass spectrum can also provide structural information about these intermediates, helping to piece together the reaction mechanism. The fragmentation of aromatic ethers is a well-studied area and can provide clues to the structure of unknown intermediates. youtube.comacs.org

Table 3: Predicted Key Mass Fragments for this compound (in Electron Ionization MS) Predicted data based on general fragmentation patterns of benzoic acids and aromatic ethers.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 218 | [M]⁺ | [C₉H₈F₂O₄]⁺ |

| 201 | [M - OH]⁺ | [C₉H₇F₂O₃]⁺ |

| 173 | [M - COOH]⁺ | [C₈H₇F₂O₂]⁺ |

| 153 | [M - OCF₂H]⁺ | [C₈H₇O₃]⁺ |

| 122 | [C₇H₆O₂]⁺ | [C₇H₆O₂]⁺ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and byproducts. They are used for both qualitative and quantitative analysis, playing a critical role in process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) for Reaction Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis. A reverse-phase HPLC method, likely employing a C18 column, would be suitable for this purpose. sigmaaldrich.comekb.eg The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier such as formic or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form for good peak shape. nih.gov

For reaction optimization, small aliquots of the reaction mixture can be taken at different time intervals, quenched, and injected into the HPLC system. By monitoring the peak area of the starting materials, intermediates, and the final product, a kinetic profile of the reaction can be constructed. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. sigmaaldrich.com

Table 4: Example HPLC Method Parameters for Analysis of this compound Hypothetical method based on typical conditions for benzoic acid derivatives.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Due to its polarity and low volatility, "this compound" is not directly amenable to analysis by Gas Chromatography (GC). However, GC-MS analysis can be performed after a chemical derivatization step to convert the carboxylic acid into a more volatile and less polar ester. libretexts.orgjfda-online.com A common method is esterification with an alcohol, such as methanol, in the presence of an acid catalyst to form methyl 2-(difluoromethoxy)-3-methoxybenzoate. gcms.cz Other derivatization techniques include silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Once derivatized, the compound can be readily analyzed by GC-MS. This technique provides excellent separation efficiency and definitive identification from the mass spectrum of the derivative. GC-MS is particularly useful for detecting and quantifying volatile or semi-volatile impurities that might be present in the sample, which may not be easily observed by HPLC.

Table 5: Example GC-MS Parameters for the Methyl Ester of this compound Hypothetical method based on typical conditions for derivatized benzoic acids.

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (2 min), then ramp at 15 °C/min to 300 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

A key feature of the crystal structure of benzoic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a centrosymmetric fashion. iaea.org It is highly probable that "this compound" would exhibit a similar dimeric structure. Furthermore, X-ray crystallography would reveal the orientation of the difluoromethoxy and methoxy groups relative to the plane of the aromatic ring. A study on a related complex steroid containing a 2-difluoromethoxy-3-benzyloxy arrangement found that the OCF₂H group was not in plane with the aromatic ring system. nih.gov This analysis would also detail other intermolecular interactions, such as π-stacking of the aromatic rings, which govern the crystal packing. ucl.ac.uk

Table 6: Hypothetical Crystallographic Data for this compound Data based on typical values for substituted benzoic acids.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per unit cell (Z) | 4 or 8 |

| Key Intermolecular Interaction | O-H···O hydrogen bonds forming dimers |

| H-bond distance (O···O) | ~2.6 - 2.7 Å |

| Conformation | Dihedral angles of -OCH₃ and -OCF₂H groups relative to the ring |

Development of Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of "this compound" can be significantly improved through chemical derivatization, a process that modifies the analyte to enhance its physicochemical properties for specific analytical techniques. researchgate.net Derivatization is particularly crucial for methods like Gas Chromatography-Mass Spectrometry (GC-MS), where it increases the volatility and thermal stability of the analyte. researchgate.netbiorxiv.org For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophoric or fluorophoric tag, thereby increasing detection sensitivity, especially for UV-Visible or fluorescence detectors. nih.govresearchgate.net

The primary functional group of "this compound" targeted for derivatization is the carboxylic acid moiety (-COOH). This group can be converted into various functional derivatives, such as esters or amides, to improve analytical performance. jfda-online.comnih.gov

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of "this compound" must be increased. researchgate.net This is typically achieved by converting the polar carboxylic acid group into a less polar and more volatile derivative.

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. nih.govresearchgate.net This process results in the formation of a volatile trimethylsilyl ester, which is more amenable to GC analysis. biorxiv.org

Esterification (Alkylation): The carboxylic acid can be converted into an ester, most commonly a methyl or ethyl ester, to enhance volatility. jfda-online.com This can be achieved using various reagents. For instance, diazomethane (B1218177) provides a rapid and quantitative reaction to form a methyl ester, although it is a hazardous reagent. Alternatively, a two-step process involving methoxyamination followed by silylation can be employed, which is a robust method used in metabolomics. researchgate.net Flash alkylation reagents like trimethylanilinium hydroxide (B78521) (TMAH) can also be used for in-situ derivatization in the GC inlet. jfda-online.com

Strategies for High-Performance Liquid Chromatography (HPLC)

While "this compound" possesses a benzene ring and thus exhibits some UV absorbance, its detection sensitivity for trace-level analysis might be insufficient. thermofisher.com Pre-column derivatization can be used to attach a molecule with a strong chromophore or fluorophore to enhance detection. nih.govnih.gov

UV-Visible Derivatization: Reagents that react with the carboxylic acid to form a derivative with a high molar absorptivity can be used. For example, a carbodiimidization method could be employed to couple the benzoic acid with a UV-responsive amine, such as 3,4-diphenylamine (DCA). nih.gov This creates a stable amide derivative that can be detected at higher wavelengths with greater sensitivity.

Fluorescence Derivatization: To achieve even lower detection limits, fluorescent tagging agents can be utilized. Reagents that react with carboxylic acids to form highly fluorescent derivatives are available. This approach significantly enhances sensitivity and selectivity, allowing for the quantification of the compound at very low concentrations in complex matrices. nih.govtcichemicals.com

The selection of a derivatization strategy depends on the analytical instrument available, the required sensitivity, and the nature of the sample matrix. The following table summarizes potential derivatization strategies for "this compound."

Interactive Data Table: Potential Derivatization Strategies for this compound

| Analytical Technique | Derivatization Strategy | Reagent(s) | Resulting Derivative | Purpose |

| GC-MS | Silylation | MSTFA, BSTFA (+TMCS) | Trimethylsilyl ester | Increase volatility and thermal stability biorxiv.orgnih.gov |

| GC-MS | Esterification (Alkylation) | Diazomethane, TMAH | Methyl ester | Increase volatility jfda-online.com |

| HPLC-UV | UV-Visible Tagging | 3,4-diphenylamine (DCA) with a carbodiimide | N-(3,4-diphenyl) amide derivative | Enhance UV detection sensitivity nih.gov |

| HPLC-Fluorescence | Fluorescence Tagging | Fluorescent amines (e.g., DBD-APy) | Fluorescent amide derivative | Achieve very low detection limits nih.govtcichemicals.com |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional, often harsh, fluorination techniques to more sustainable alternatives for synthesizing 2-(Difluoromethoxy)-3-methoxybenzoic acid and its derivatives.

Key research thrusts will include:

Biocatalysis and Biotransformations: Leveraging enzymes or whole-cell systems for the synthesis of fluorinated benzoic acids is a promising green approach. tandfonline.com Research into microbial strains, such as Cunninghamella elegans or Streptomyces sp., has shown efficient conversions of fluorinated benzoic acids to other functional groups, suggesting potential for enzymatic pathways in their synthesis. tandfonline.com Future work could identify or engineer enzymes capable of selective difluoromethoxylation or other key transformations on the benzoic acid scaffold.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-O and C-H bonds under mild conditions. nih.govresearchgate.net Future studies will aim to develop novel photocatalytic systems for the direct and selective C-H difluoromethoxylation of aromatic rings, providing a more direct and atom-economical route to the target molecule. rsc.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Fluorinated Compounds

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh reagents, energy-intensive, potential for hazardous byproducts |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, enzyme stability, downstream processing |

| Flow Chemistry | Improved safety, precise control, scalable, efficient mixing | Higher initial equipment cost, potential for clogging |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity | Catalyst cost and stability, light penetration in large-scale reactions |

| Electrosynthesis | Avoids stoichiometric reagents, precise control of redox potential | Electrode passivation, electrolyte compatibility, scalability |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The synergy of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. ijsea.com For a molecule like this compound, AI and machine learning (ML) can accelerate discovery and development in several ways.

Retrosynthesis and Pathway Design: ML models, particularly those based on deep learning and graph neural networks, can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways. nih.gov This can help chemists identify non-obvious routes to the target compound that may be more efficient or sustainable than known methods.

Reaction Outcome and Yield Prediction: AI algorithms can be trained to predict the outcome and yield of a chemical reaction based on reactants, reagents, and conditions. appliedclinicaltrialsonline.comchemai.io This predictive capability allows for the in silico screening of numerous reaction parameters, saving significant time and resources in the laboratory. chemcopilot.com For instance, an ML model could predict the optimal catalyst and solvent combination for the difluoromethoxylation step.

Mechanism Elucidation: AI can assist in understanding complex reaction mechanisms by analyzing computational and experimental data. ijsea.com By identifying key intermediates and transition states, researchers can gain deeper insights into the reaction, leading to more rational process optimization.

The development of a comprehensive "chemical reactome," combining automated high-throughput experiments with AI, will be instrumental in mapping the reactivity of difluoromethoxy-containing compounds and predicting new transformations with high accuracy. appliedclinicaltrialsonline.com

Broadening the Scope of Catalytic Difluoromethoxylation

While methods for introducing the difluoromethoxy (OCF₂H) group exist, expanding their scope, efficiency, and selectivity remains a critical research area. The development of new catalytic systems is central to this effort.

Novel Reagent Development: A significant challenge has been the lack of versatile and easy-to-handle difluoromethoxylating reagents. Future research will focus on designing and synthesizing new reagents that are bench-stable, safe, and highly reactive under mild, catalytic conditions. rsc.orgnih.gov The development of redox-active reagents for photoredox catalysis has been a major advance in this area. rsc.orgresearchgate.net

Catalyst Design: The design of more efficient and selective catalysts is paramount. This includes exploring earth-abundant metal catalysts as alternatives to precious metals like palladium and iridium. Furthermore, developing catalysts that can control the regioselectivity of C-H difluoromethoxylation on complex aromatic systems is a key goal.

Late-Stage Functionalization: A major focus in medicinal chemistry is the ability to introduce key functional groups, like the OCF₂H moiety, at a late stage in a synthetic sequence. rsc.orgrsc.org This allows for the rapid generation of analog libraries for structure-activity relationship studies. Future research will aim to develop catalytic methods that are tolerant of a wide range of functional groups, enabling the direct difluoromethoxylation of advanced intermediates and bioactive molecules. nih.gov

Table 2: Key Areas in Catalytic Difluoromethoxylation Advancement

| Research Area | Objective | Potential Impact |

|---|---|---|

| Reagent Design | Create stable, safe, and highly reactive OCF₂H sources. | Increased accessibility and practicality of difluoromethoxylation reactions. |

| Catalyst Innovation | Develop cheaper, more selective, and more active catalysts. | Reduced cost, improved efficiency, and greater control over reaction outcomes. |

| Late-Stage Functionalization | Enable OCF₂H introduction on complex, multi-functional molecules. | Accelerated drug discovery and development timelines. |

Design and Synthesis of Advanced Materials Incorporating Difluoromethoxybenzoate Scaffolds

The unique electronic properties and stability conferred by fluorinated groups make them attractive for materials science applications. mdpi.com Incorporating the 2-(difluoromethoxy)-3-methoxybenzoate unit into larger molecular architectures could lead to novel materials with tailored properties.

Fluorinated Polymers: Benzoic acid and its derivatives can be used as monomers in polymerization reactions. mdpi.comacs.org Future work could explore the synthesis of polyesters or polyamides containing the 2-(difluoromethoxy)-3-methoxybenzoate moiety. The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for applications in electronics, aerospace, or advanced coatings. nih.gov

Liquid Crystals: The rigid, aromatic core of the benzoic acid derivative, combined with the polar fluorine atoms, suggests potential applications in liquid crystal technology. By incorporating this scaffold into larger mesogenic structures, it may be possible to create new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a perfect anchor point for the construction of MOFs. Using this compound as an organic linker could lead to MOFs with fluorinated pores, which may have unique gas sorption properties, catalytic activity, or applications in chemical sensing.

Research in this area will focus on the controlled synthesis of these materials and a thorough characterization of their structural, thermal, and functional properties to unlock their full potential in advanced technological applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(difluoromethoxy)-3-methoxybenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the benzoic acid backbone. A plausible route includes:

- Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) under anhydrous conditions .

- Step 2 : Methoxy group installation via O-methylation with methyl iodide (CH₃I) in the presence of a base like K₂CO₃ .

- Step 3 : Acidic hydrolysis to deprotect ester intermediates (if used) and isolate the final product.

Q. Key variables :

| Variable | Impact on Yield |

|---|---|

| Temperature | Higher temps (>100°C) risk decomposition of difluoromethoxy groups |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency |

Data contradiction : Some studies report lower yields when methoxy and difluoromethoxy groups are introduced sequentially due to steric hindrance. Resolution involves optimizing reaction order (e.g., methoxy first, then difluoromethoxy) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹⁹F NMR : Critical for confirming the presence and position of the difluoromethoxy group (δ −50 to −60 ppm for CF₂O−) .

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and CF₂O− asymmetric stretching (~1150 cm⁻¹) .

Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Discrepancies in peak assignments can arise due to solvent effects; deuterated DMSO is recommended for consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethoxy group influence regioselectivity in subsequent reactions (e.g., coupling or derivatization)?

The difluoromethoxy group is both electron-withdrawing (due to fluorine’s electronegativity) and sterically bulky, directing electrophilic substitution to the para position relative to itself. For example:

- Suzuki Coupling : Boronic acids preferentially react at the 4-position of the benzene ring due to steric hindrance at the ortho position .

- Esterification : The carboxylic acid group reacts selectively with alcohols under Mitsunobu conditions, leaving the difluoromethoxy group intact .

Contradiction : Some studies report unexpected reactivity at the meta position, attributed to solvent polarity effects. Computational DFT studies (e.g., Gaussian 09) can model charge distribution to resolve this .

Q. What strategies resolve contradictory bioactivity data in studies involving analogs of this compound?

Contradictions often arise from impurities or isomer formation. Methodological solutions include:

- Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >98% purity .

- Isomer Tracking : Chiral LC-MS identifies unintended stereoisomers from methoxy/difluoromethoxy installation steps .

- Biological Assays : Replicate studies with standardized cell lines (e.g., HEK293) and controls to minimize variability .

Example : A 2024 study found that residual DMF in samples artificially inflated cytotoxicity readings; thorough solvent removal (lyophilization) resolved this .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and solubility. The difluoromethoxy group reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility .

- Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., cyclooxygenase-2). The methoxy group’s orientation in the active site correlates with anti-inflammatory activity .

Validation : Compare in silico results with in vitro permeability assays (Caco-2 cell models) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.